molecular formula C19H18ClN3O2 B2770526 2,4-dimethylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-81-4

2,4-dimethylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2770526
M. Wt: 355.82
InChI Key: ZCTUVNLHHXQNOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to create the compound. It often involves multiple steps, each with its own reactants, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research by Ahmed et al. (2020) delves into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives featuring an α-ketoester functionality. The study emphasizes the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions, analyzed via Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. This research highlights the significance of substituents in influencing nucleophilic/electrophilic interactions and the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Molecular Rearrangements

L'abbé et al. (1990) explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the interconvertibility of structural isomers and the influence of substituents on the equilibrium positions. This research provides insights into synthetic strategies for modifying 1H‐1,2,3‐triazole‐4‐carbaldehydes, contributing to the understanding of triazole chemistry and its potential for creating novel compounds (L'abbé et al., 1990).

Synthesis and Inhibition Studies

Bekircan et al. (2015) focused on synthesizing novel heterocyclic compounds derived from triazole and investigating their inhibition activities against enzymes like lipase and α-glucosidase. This study showcases the potential biomedical applications of triazole derivatives, highlighting their role in developing therapeutic agents (Bekircan et al., 2015).

Structural Characterization and Reactivity

Kariuki et al. (2021) synthesized and characterized isostructural thiazole derivatives, focusing on their crystal structure and potential reactivity. Such research underscores the versatility of triazole-based compounds in forming structurally diverse and potentially reactive molecules, with implications for materials science and pharmaceutical chemistry (Kariuki et al., 2021).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTUVNLHHXQNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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